Specific Scientific Field: Chemistry of Heterocyclic Compounds
Summary of the Application: The compound 1,4-Bis(dimethylchlorosilyl)benzene is used in the ammonolysis process to form heterocyclic compounds of low molecular weight .
Methods of Application or Experimental Procedures: The compound undergoes ammonolysis with ammonia . The main reaction product is the crystalline [CH3)2SiC6H4Si(CH3)2NH]4 .
Results or Outcomes: The crystalline [CH3)2SiC6H4Si(CH3)2NH]4, which is formed as a result of the reaction, polymerizes on heating, forming polymers possessing a relative viscosity of 0.15–0.4 .
Specific Scientific Field: Organosilicon Chemistry
Summary of the Application: 1,4-Bis(dimethylchlorosilyl)benzene is used in the synthesis of phenylene-containing organosilicon compounds .
Methods of Application or Experimental Procedures: The compound is condensed with sodium triphenylsilanolate to synthesize 1,4-bis[dimethyl(triphenylsiloxy)silyl]benzene .
Results or Outcomes: The synthesized 1,4-bis[dimethyl(triphenylsiloxy)silyl]benzene is a crystalline substance with a melting point of 237–238°, and it distills at 465–475° without decomposition .
1,4-Bis(dimethylchlorosilyl)benzene is an organosilicon compound characterized by its unique structure, which features two dimethylchlorosilyl groups attached to a benzene ring. Its molecular formula is C₁₀H₁₈Cl₂Si₂, and it has a molecular weight of 194.42 g/mol. The compound is notable for its applications in various fields, including materials science and organic synthesis due to its ability to form siloxane networks and its reactivity with other organic compounds .
1,4-Bis(dimethylsilyl)benzene itself likely does not have a specific mechanism of action in biological systems. However, the presence of the dimethylsilyl groups can make the molecule a useful precursor for the synthesis of other organosilicon compounds with specific functionalities. These functionalities can then determine the mechanism of action in biological systems [].
Additionally, it can undergo hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of a catalyst to form siloxane polymers, which are useful in creating thermosetting materials with enhanced thermal stability .
Synthesis of 1,4-bis(dimethylchlorosilyl)benzene can be achieved through various methods:
1,4-Bis(dimethylchlorosilyl)benzene finds applications across several domains:
Studies on the interactions of 1,4-bis(dimethylchlorosilyl)benzene with other compounds have shown that it can form stable siloxane networks when reacted with alcohols or amines. These interactions are crucial for developing new materials with tailored properties. The ability to modify the benzene ring through substitution reactions also allows for diverse functionalization possibilities .
Several compounds share structural similarities with 1,4-bis(dimethylchlorosilyl)benzene. Below is a comparison highlighting its uniqueness:
Compound | Structure Description | Unique Features |
---|---|---|
1,4-Bis(chlorodimethylsilyl)benzene | Contains chlorodimethylsilyl groups | More reactive due to chlorine atoms |
1,4-Bis(trimethylsilyl)benzene | Contains trimethylsilyl groups | Higher steric hindrance affecting reactivity |
1,4-Dimethylsilylbenzene | Contains one dimethylsilyl group | Simpler structure; less versatile |
1,4-Bis(phenyl)silane | Contains phenyl groups instead of chlorosilyl groups | Different electronic properties due to aromaticity |
The uniqueness of 1,4-bis(dimethylchlorosilyl)benzene lies in its combination of silicon functionality and aromatic stability, making it particularly useful for applications requiring both thermal stability and chemical reactivity .
Corrosive